molecular formula C15H15FN2O2 B12266130 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine

Cat. No.: B12266130
M. Wt: 274.29 g/mol
InChI Key: UHWWQNZFHMRMAX-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyridine intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 3-fluoro-2-chloropyridine in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring, using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-fluoro-N-methylpyridin-2-amine stands out due to its unique combination of a benzodioxin moiety and a fluorinated pyridine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents .

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C15H15FN2O2/c1-18(15-12(16)3-2-6-17-15)10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9H,7-8,10H2,1H3

InChI Key

UHWWQNZFHMRMAX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=CC=N3)F

Origin of Product

United States

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